WAY-151932

Description

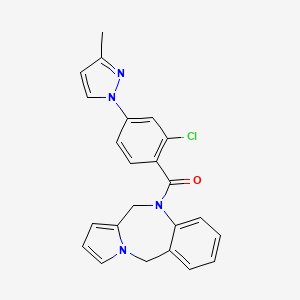

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-4-(3-methylpyrazol-1-yl)phenyl]-(6,11-dihydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN4O/c1-16-10-12-28(25-16)18-8-9-20(21(24)13-18)23(29)27-15-19-6-4-11-26(19)14-17-5-2-3-7-22(17)27/h2-13H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKQHDZUZGKDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC4=CC=CN4CC5=CC=CC=C53)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220460-92-4 | |

| Record name | WAY-151932 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220460924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-151932 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC7IZ88XD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

WAY-151932: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151932, also known as VNA-932, is a potent and selective non-peptide agonist of the vasopressin V2 receptor. This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical data. It details the compound's binding affinity, functional activity, and its primary signaling pathway. Methodologies for key experiments are described to facilitate further research and development.

Core Mechanism of Action: Vasopressin V2 Receptor Agonism

This compound functions as a selective agonist for the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily expressed in the principal cells of the kidney's collecting ducts.[1][2] The activation of the V2 receptor by this compound initiates a signaling cascade that is central to the body's regulation of water balance.

Binding Affinity and Selectivity

This compound exhibits a notable affinity for the human V2 receptor. In competitive binding assays, it has an IC50 value of 80.3 nM for the human V2 receptor.[1] To assess its selectivity, its binding affinity for the vasopressin V1a receptor was also determined, with an IC50 value of 778 nM.[1] This indicates an approximately 9.7-fold selectivity for the V2 receptor over the V1a receptor.

| Parameter | Receptor | Value |

| IC50 | Human Vasopressin V2 Receptor | 80.3 nM |

| IC50 | Human Vasopressin V1a Receptor | 778 nM |

| Selectivity Ratio (V1a/V2) | ~9.7 | |

| Table 1: In Vitro Binding Affinity of this compound[1] |

Functional Activity

The agonistic activity of this compound at the V2 receptor is demonstrated by its ability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the V2 receptor signaling pathway. In LV2 cells engineered to express the human V2 receptor, this compound stimulates cAMP formation in a dose-dependent manner with an EC50 of 0.74 ± 0.07 nM.[1]

| Parameter | Cell Line | Value |

| EC50 (cAMP formation) | LV2 cells expressing hV2 receptor | 0.74 ± 0.07 nM |

| Table 2: In Vitro Functional Activity of this compound[1] |

In Vivo Pharmacological Effects

The primary physiological effect of V2 receptor agonism is antidiuresis. Oral administration of this compound to water-loaded conscious rats results in a dose-dependent decrease in urine volume, with an ED50 of 0.14 mg/kg (in a 2.5% starch in water vehicle).[1] This reduction in urine output is accompanied by a corresponding increase in urine osmolality, without altering the urinary electrolyte excretion profile.[1]

| Parameter | Animal Model | Vehicle | Value |

| ED50 (antidiuretic effect) | Water-loaded conscious rats | 2.5% starch in water | 0.14 mg/kg |

| Table 3: In Vivo Antidiuretic Efficacy of this compound[1] |

Signaling Pathway

The mechanism of action of this compound is initiated by its binding to the vasopressin V2 receptor. This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells. This increase in AQP2 at the cell surface enhances water reabsorption from the urine back into the bloodstream, leading to the observed antidiuretic effect.

Caption: Signaling pathway of this compound via the vasopressin V2 receptor.

Experimental Protocols

While the precise, detailed protocols from the original discovery studies are not publicly available, the following represent standardized methodologies for the key assays used to characterize this compound.

Vasopressin Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for the V2 and V1a receptors by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a competitive vasopressin receptor binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human V2 or V1a receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used for all dilutions and incubations.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled vasopressin analog (e.g., [3H]-Arginine Vasopressin) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard vasopressin agonist.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined by non-linear regression analysis.

cAMP Formation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Caption: Workflow for a cell-based cAMP formation assay.

Methodology:

-

Cell Culture: Cells stably expressing the human V2 receptor (e.g., LV2 cells) are cultured to an appropriate density and seeded into 96- or 384-well plates.

-

Stimulation: Cells are typically pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, varying concentrations of this compound are added, and the cells are incubated for a defined period.

-

Lysis: The cells are lysed to release the intracellular cAMP.

-

Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound, and the EC50 value is calculated using a sigmoidal curve fit.

In Vivo Antidiuresis Assay in Rats

This assay evaluates the antidiuretic effect of this compound in a living organism.

Methodology:

-

Animal Model: Conscious rats (e.g., Sprague-Dawley) are used.

-

Water Loading: The animals are given an oral water load to induce diuresis.

-

Compound Administration: this compound, formulated in a suitable vehicle (e.g., 2.5% starch in water), is administered orally at various doses.[1] A vehicle control group is also included.

-

Urine Collection: The rats are placed in metabolic cages, and urine is collected over a specified time period.

-

Measurements: The total urine volume is measured. Urine osmolality and electrolyte concentrations (e.g., Na+, K+) can also be determined.

-

Data Analysis: The percentage inhibition of urine output compared to the vehicle control is calculated for each dose. The ED50 value is then determined from the dose-response curve.

Discrepancies in Reported Activity

It is important to note that some commercial vendors have listed this compound as a calcitonin receptor activator.[3] However, the available peer-reviewed literature and more detailed pharmacological data from other suppliers consistently identify this compound as a vasopressin V2 receptor agonist.[1][2] Researchers should be aware of this discrepancy and rely on the data from peer-reviewed studies.

Conclusion

This compound is a selective vasopressin V2 receptor agonist with potent in vitro and in vivo activity. Its mechanism of action is centered on the activation of the V2 receptor in the kidney, leading to a cAMP-mediated increase in water reabsorption and a consequent antidiuretic effect. The data summarized herein provide a technical foundation for professionals in the fields of pharmacology and drug development who are interested in this compound or the broader class of non-peptide vasopressin V2 receptor agonists. Further research is warranted to fully elucidate its selectivity profile across a wider range of GPCRs and to explore the downstream signaling events beyond PKA activation.

References

WAY-151932: An In-Depth Technical Guide to a Selective Vasopressin V2-Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151932, also known as VNA-932, is a potent and selective non-peptidic agonist of the vasopressin V2 receptor. This document provides a comprehensive technical overview of its preclinical pharmacological profile, including its binding affinity, functional activity, and in vivo efficacy. Detailed experimental methodologies for key assays are provided, and the underlying signaling pathways are illustrated. This guide is intended to serve as a core resource for researchers and drug development professionals investigating the therapeutic potential of V2 receptor agonists.

Introduction

The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), plays a critical role in maintaining water homeostasis. Located primarily on the basolateral membrane of the renal collecting duct principal cells, its activation by the endogenous ligand arginine vasopressin (AVP) initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane, thereby increasing water reabsorption. Selective agonists of the V2 receptor, such as this compound, hold therapeutic promise for conditions characterized by water imbalance, such as central diabetes insipidus.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Species | Value |

| IC50 | Human Vasopressin V2 | Human | 80.3 nM[1] |

| IC50 | Human Vasopressin V1a | Human | 778 nM[1] |

| EC50 (cAMP formation) | Human Vasopressin V2 | Human | 0.74 ± 0.07 nM[1] |

Table 2: In Vivo Efficacy

| Parameter | Species | Administration Route | Value |

| ED50 (urine volume decrease) | Rat | Oral | 0.14 mg/kg[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively binding to and activating the vasopressin V2 receptor. This activation stimulates the Gs alpha subunit of the associated heterotrimeric G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates key downstream targets, ultimately resulting in the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells. This increase in AQP2 channels enhances water permeability and reabsorption from the filtrate back into the bloodstream.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay (for IC50 determination)

This protocol outlines a competitive binding assay to determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled ligand to the human vasopressin V2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: Tritiated arginine vasopressin ([³H]-AVP).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled arginine vasopressin (e.g., 1 µM).

-

96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI).

-

Scintillation Fluid and Counter.

Procedure:

-

Thaw the V2 receptor-expressing cell membranes on ice and resuspend in assay buffer to the desired protein concentration.

-

In a 96-well plate, add in triplicate:

-

Assay buffer for total binding wells.

-

Unlabeled AVP for non-specific binding wells.

-

Serial dilutions of this compound for competition wells.

-

-

Add [³H]-AVP to all wells at a concentration near its Kd.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the pre-treated filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Assay (for EC50 determination)

This protocol describes a method to measure the functional potency of this compound by quantifying the intracellular accumulation of cyclic AMP (cAMP) in cells expressing the human vasopressin V2 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human V2 receptor (e.g., HEK293 or CHO cells).

-

Cell Culture Medium.

-

Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Test Compound: this compound at various concentrations.

-

Lysis Buffer.

-

cAMP Detection Kit: A commercially available kit for quantifying cAMP (e.g., HTRF, ELISA, or fluorescence polarization-based).

Procedure:

-

Seed the V2 receptor-expressing cells in a 96- or 384-well plate and grow to confluence.

-

On the day of the assay, aspirate the growth medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing various concentrations of this compound to the wells. Include a vehicle control.

-

Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

Lyse the cells by adding lysis buffer.

-

Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal cAMP response.

Conclusion

This compound is a potent and selective vasopressin V2 receptor agonist with demonstrated in vivo activity. The data presented in this guide highlight its potential as a valuable research tool and a lead compound for the development of novel therapeutics for the management of water balance disorders. Further investigation into its full selectivity profile and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

References

Unveiling the Calcitonin Receptor: A Technical Guide to its Function and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The calcitonin receptor (CTR) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis and bone metabolism.[1][2] Activation of the CTR by its endogenous ligand, calcitonin, primarily leads to the inhibition of osteoclast-mediated bone resorption.[2] This makes the CTR a significant therapeutic target for metabolic bone diseases such as osteoporosis. This technical guide provides an in-depth overview of the calcitonin receptor's function, signaling pathways, and the methodologies employed to study its activation. While this guide was prompted by an inquiry into the compound WAY-151932, a thorough review of scientific literature revealed no evidence of its activity as a calcitonin receptor activator. Therefore, this document will focus on the established principles of CTR activation and analysis.

Calcitonin Receptor and its Molecular Interactions

The CTR, encoded by the CALCR gene, can associate with Receptor Activity-Modifying Proteins (RAMPs) to form various receptor complexes. This association alters the receptor's pharmacology and ligand specificity.[3][4] For instance, the co-expression of CTR with RAMP1, RAMP2, or RAMP3 creates amylin receptors (AMY1, AMY2, and AMY3, respectively), which have a high affinity for the hormone amylin.[3][4]

Signaling Pathways of the Calcitonin Receptor

Activation of the calcitonin receptor initiates intracellular signaling cascades primarily through the coupling to heterotrimeric G proteins. The two major pathways are:

-

Gs/cAMP Pathway: Upon ligand binding, the CTR couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that activates Protein Kinase A (PKA).[2][3][5]

-

Gq/PLC/Calcium Pathway: The CTR can also couple to the Gq alpha subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2][6]

The following diagram illustrates the primary signaling cascades initiated by calcitonin receptor activation.

Caption: Calcitonin Receptor Signaling Pathways.

Quantitative Analysis of Calcitonin Receptor Activation

The activity of a compound as a calcitonin receptor activator is quantified through various in vitro assays. The table below summarizes key parameters and typical values for the endogenous agonist, calcitonin.

| Parameter | Description | Typical Value (for Calcitonin) | Assay Type |

| EC50 (cAMP) | The molar concentration of an agonist that produces 50% of the maximal possible response in a cAMP accumulation assay. | 5.12 x 10-11 M[1] | Functional (cAMP) |

| EC50 (Calcium) | The molar concentration of an agonist that produces 50% of the maximal possible response in a calcium flux assay. | 8.00 x 10-8 M[1] | Functional (Calcium) |

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the accurate assessment of calcitonin receptor activation. Below are outlines for standard experimental protocols.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP in response to receptor activation.

1. Cell Culture and Transfection:

-

HEK-293 or CHO-K1 cells are commonly used.

-

Cells are transiently or stably transfected with a plasmid encoding the human calcitonin receptor.

2. Assay Procedure:

-

Transfected cells are seeded into 96-well plates and grown to confluence.

-

The growth medium is removed, and cells are washed with a suitable assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

The test compound (agonist) is added at various concentrations.

-

The reaction is incubated for a specified time (e.g., 15-30 minutes) at 37°C.

-

The reaction is stopped, and cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or fluorescence polarization.[1]

Intracellular Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Transfection:

-

Similar to the cAMP assay, cells expressing the calcitonin receptor are used.

2. Assay Procedure:

-

Cells are seeded in a 96-well plate and grown to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The plate is incubated to allow for dye uptake and de-esterification.

-

The test compound is added, and the fluorescence intensity is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.[1]

The following diagram depicts a generalized workflow for characterizing a potential calcitonin receptor activator.

Caption: Workflow for characterizing a CTR activator.

Conclusion

The calcitonin receptor remains a compelling target for the development of therapeutics for bone diseases. A thorough understanding of its signaling mechanisms and the application of robust in vitro assays are essential for the discovery and characterization of novel activators. While the initial query regarding this compound did not yield specific data on its interaction with the calcitonin receptor, the principles and methodologies outlined in this guide provide a solid foundation for researchers engaged in the study of this important GPCR.

References

- 1. innoprot.com [innoprot.com]

- 2. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-peptidic antagonists of the CGRP receptor, BIBN4096BS and MK-0974, interact with the calcitonin receptor-like receptor via methionine-42 and RAMP1 via tryptophan-74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Calcitonin gene-related peptide receptor independently stimulates 3',5'-cyclic adenosine monophosphate and Ca2+ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-151932: A Technical Guide for Researchers

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Vasopressin V2 Receptor Agonist WAY-151932.

This technical guide provides a comprehensive overview of this compound, a potent and selective vasopressin V2 receptor agonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and biological activity. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and workflows to support further investigation and application of this compound.

Core Chemical and Physical Properties

This compound, also known as VNA-932, is a non-peptide small molecule that acts as an agonist at the vasopressin V2 receptor. Its fundamental chemical and physical characteristics are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (4-chloro-3-(5-methyl-1H-pyrazol-1-yl)phenyl)(1,4-diazepan-1-yl)methanone | Generated from SMILES |

| Molecular Formula | C23H19ClN4O | [1] |

| Molecular Weight | 402.88 g/mol | [1] |

| CAS Number | 220460-92-4 | [1] |

| SMILES | O=C(C1=CC=C(N2N=C(C)C=C2)C=C1Cl)N3CCNCC3 | [1] |

| Appearance | White to off-white solid | [1] |

2D Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Biological Activity and Quantitative Data

This compound is a selective agonist for the vasopressin V2 receptor, which is a G-protein coupled receptor (GPCR). Its binding and functional activity have been quantified in various assays.

| Parameter | Receptor | Species | Value | Assay Type |

| IC50 | Vasopressin V2 | Human | 80.3 nM | Radioligand Binding Assay |

| IC50 | Vasopressin V1a | Human | 778 nM | Radioligand Binding Assay |

| EC50 | Vasopressin V2 | Human | 0.74 ± 0.07 nM | cAMP Formation Assay |

| ED50 | Vasopressin V2 | Rat | 0.14 mg/kg | In vivo antidiuresis |

Signaling Pathway of this compound at the Vasopressin V2 Receptor

Activation of the vasopressin V2 receptor by an agonist like this compound initiates a well-characterized intracellular signaling cascade. This pathway is pivotal in regulating water reabsorption in the kidneys.

Caption: Signaling pathway of this compound at the vasopressin V2 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Radioligand Binding Assay for V2 and V1a Receptors

Objective: To determine the binding affinity (IC50) of this compound for the human vasopressin V2 and V1a receptors.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing either the human vasopressin V2 or V1a receptor are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains:

-

Receptor membranes (typically 10-20 µg of protein).

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) at a concentration near its Kd for the respective receptor.

-

A range of concentrations of the competitor ligand (this compound).

-

Assay buffer to a final volume.

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard vasopressin agonist.

-

The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Caption: Workflow for the radioligand binding assay.

cAMP Formation Assay

Objective: To determine the functional potency (EC50) of this compound in stimulating cyclic AMP (cAMP) production in cells expressing the human vasopressin V2 receptor.

Methodology:

-

Cell Culture and Plating:

-

Cells expressing the human V2 receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate confluency.

-

Cells are harvested and seeded into 96-well plates and allowed to attach overnight.

-

-

Assay Procedure:

-

The culture medium is removed, and the cells are washed with a serum-free medium or assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

A range of concentrations of this compound is added to the wells.

-

The plates are incubated at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

The stimulation is terminated by adding a lysis buffer to the wells.

-

The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

The signal from the assay is inversely proportional to the amount of cAMP produced by the cells.

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentrations in the samples are interpolated from the standard curve.

-

The data are then plotted against the logarithm of the this compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Caption: Workflow for the cAMP formation assay.

In Vivo Antidiuretic Activity in Rats

Objective: To determine the in vivo efficacy (ED50) of this compound in producing an antidiuretic effect in rats.

Methodology:

-

Animal Model:

-

Male Sprague-Dawley or Wistar rats are used.

-

The animals are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Animals are acclimatized to the cages before the experiment.

-

-

Experimental Procedure:

-

The rats are water-loaded by oral administration of a volume of tap water or saline (e.g., 25 mL/kg) to induce diuresis.

-

Immediately after water loading, the test compound (this compound) or vehicle is administered orally or by another appropriate route.

-

A positive control, such as desmopressin, may also be used.

-

Urine is collected at specified time intervals (e.g., every hour for 4-6 hours).

-

-

Sample Analysis:

-

The volume of urine collected at each time point is measured.

-

The osmolality and/or electrolyte concentration (Na+, K+) of the urine samples can also be determined.

-

-

Data Analysis:

-

The cumulative urine output over the collection period is calculated for each animal.

-

The antidiuretic effect is expressed as the percentage reduction in urine output compared to the vehicle-treated control group.

-

A dose-response curve is constructed by plotting the percentage of antidiuresis against the dose of this compound.

-

The ED50, the dose that produces 50% of the maximal antidiuretic effect, is calculated from this curve.

-

Caption: Workflow for the in vivo antidiuresis study in rats.

This technical guide provides a foundational understanding of this compound for researchers in pharmacology and drug development. The detailed information on its chemical properties, biological activity, and experimental methodologies is intended to support and guide future research into this and similar compounds.

References

WAY-151932: A Technical Overview of a Vasopressin V2-Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of WAY-151932, a potent and selective vasopressin V2-receptor agonist. The information presented herein is intended to support research and development efforts in fields related to renal function, cardiovascular regulation, and related therapeutic areas.

Core Compound Data

This compound is a non-peptide small molecule that has been investigated for its ability to mimic the action of endogenous vasopressin at the V2 receptor. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 220460-92-4 | Not Applicable |

| Molecular Weight | 402.88 g/mol | Not Applicable |

| Chemical Formula | C₂₃H₁₉ClN₄O | Not Applicable |

Mechanism of Action: Vasopressin V2-Receptor Agonism

This compound functions as a selective agonist for the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR) predominantly expressed in the principal cells of the kidney's collecting ducts. The binding of this compound to the V2R initiates a signaling cascade that is crucial for the regulation of water reabsorption.

Upon activation by an agonist like this compound, the V2 receptor couples to the Gs alpha subunit of the heterotrimeric G protein. This interaction stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in the translocation of aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the collecting duct cells. This increased density of AQP2 channels enhances water permeability, facilitating the reabsorption of water from the tubular fluid back into the bloodstream, thus producing an antidiuretic effect.

The Discovery and Development of WAY-151932: A Non-Peptide Vasopressin V2 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

WAY-151932, also known as VNA-932, is a potent and selective non-peptide agonist of the vasopressin V2 receptor. Developed by researchers at Wyeth, this pyridobenzodiazepine derivative emerged from a discovery program aimed at identifying orally active small molecules that mimic the action of the endogenous antidiuretic hormone, arginine vasopressin (AVP). This document provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, including its quantitative data, detailed experimental protocols, and the relevant signaling pathway.

Introduction

The vasopressin V2 receptor, primarily located in the renal collecting ducts, plays a crucial role in maintaining water homeostasis. Agonism of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to water reabsorption, thus concentrating urine. For decades, peptidic analogs of vasopressin, such as desmopressin, have been the standard of care for conditions like central diabetes insipidus. However, their peptidic nature necessitates parenteral or intranasal administration. The discovery of non-peptide agonists represented a significant advancement, offering the potential for oral bioavailability. This compound was identified as a clinical candidate from a series of pyridobenzodiazepines developed to meet this therapeutic need.

Pharmacological Profile

This compound exhibits high potency and selectivity for the human vasopressin V2 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Table 1: In Vitro and In Vivo Activity of this compound

| Parameter | Value | Species/System |

| IC50 (hV2 Binding) | 80.3 nM | Human V2 receptor binding assay |

| IC50 (hV1a Binding) | 778 nM | Human V1a receptor binding assay |

| EC50 (cAMP Formation) | 0.74 ± 0.07 nM | LV2 cells expressing the hV2 receptor |

| ED50 (Urine Volume) | 0.14 mg/kg (oral) | Water-loaded conscious rats |

Experimental Protocols

Human Vasopressin V2 Receptor Binding Assay

This protocol outlines the methodology for determining the binding affinity of this compound to the human vasopressin V2 (hV2) and V1a (hV1a) receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to the hV2 and hV1a receptors.

Materials:

-

Membrane preparations from cells stably expressing the human V2 or V1a receptor.

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well microplates.

Procedure:

-

In a 96-well microplate, combine the cell membrane preparation (containing either hV2 or hV1a receptors), [3H]-AVP at a concentration near its Kd, and varying concentrations of this compound.

-

For the determination of non-specific binding, a parallel set of wells should contain a saturating concentration of unlabeled AVP.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cyclic AMP (cAMP) Functional Assay

This protocol describes the method to assess the agonist activity of this compound by measuring its ability to stimulate cAMP formation in cells expressing the human V2 receptor.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the stimulation of intracellular cAMP production.

Materials:

-

LV2 cells stably expressing the human V2 receptor.

-

This compound (test compound).

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

-

384-well white opaque microplates.

Procedure:

-

Seed the LV2 cells expressing the hV2 receptor into 384-well plates and culture overnight to allow for cell attachment.

-

On the day of the assay, remove the culture medium and replace it with stimulation buffer.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the measured cAMP levels against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway and Experimental Workflow

Activation of the vasopressin V2 receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. The experimental workflow to characterize such an agonist typically involves a binding assay to determine affinity and a functional assay to measure efficacy.

V2 Receptor Signaling and Drug Discovery Workflow

Conclusion

This compound represents a significant achievement in the quest for orally active, non-peptide vasopressin V2 receptor agonists. Its discovery and development have provided a valuable pharmacological tool for studying the vasopressin system and have paved the way for novel therapeutic strategies for managing disorders of water balance. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of GPCR pharmacology and drug discovery.

WAY-151932: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151932 is a potent and selective non-peptide agonist of the vasopressin V2 receptor. This document provides a comprehensive technical guide on this compound for research use only. It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental protocols for its characterization, and a visual representation of its signaling pathway. The information presented herein is intended to facilitate further investigation into the therapeutic potential and pharmacological mechanisms of this compound.

Core Quantitative Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Value | Receptor/System | Assay Type |

| IC50 | 80.3 nM | Human Vasopressin V2 Receptor | Radioligand Binding Assay |

| IC50 | 778 nM | Human Vasopressin V1a Receptor | Radioligand Binding Assay |

| EC50 | 0.74 ± 0.07 nM | Human Vasopressin V2 Receptor | cAMP Formation Assay in LV2 cells |

| ED50 | 0.14 mg/kg | Conscious Water-Loaded Rats | In Vivo Antidiuretic Assay (oral admin.) |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by selectively binding to and activating the vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR). The activation of the V2R initiates a well-defined signaling cascade, primarily through the Gs alpha subunit. This leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In the principal cells of the kidney's collecting ducts, PKA activation promotes the phosphorylation of aquaporin-2 (AQP2) containing vesicles and their translocation to the apical membrane. The insertion of AQP2 water channels into the membrane increases water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect.

Caption: Signaling pathway of this compound via the Vasopressin V2 Receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (IC50) of this compound for the human vasopressin V2 and V1a receptors.

Materials:

-

Receptor Source: Cell membrane preparations from a cell line stably expressing the human V2 or V1a receptor (e.g., CHO, HEK293, or LV2 cells).

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) with high specific activity.

-

Test Compound: this compound.

-

Reference Compound (for non-specific binding): Unlabeled Arginine Vasopressin (AVP).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester and vacuum filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest to high density.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Homogenize the cells using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [3H]-AVP (at a concentration near its Kd), and 100 µL of the diluted membrane preparation.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled AVP (e.g., 1-10 µM), 50 µL of diluted [3H]-AVP, and 100 µL of the diluted membrane preparation.

-

Competitive Binding: Add 50 µL of serial dilutions of this compound, 50 µL of diluted [3H]-AVP, and 100 µL of the diluted membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (or 25-30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled AVP) from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

In-Depth Technical Guide: WAY-151932 Stimulation of Cyclic AMP Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-151932 is a non-peptide agonist of the vasopressin V2 receptor, a member of the G protein-coupled receptor (GPCR) family. The vasopressin V2 receptor plays a crucial role in regulating water homeostasis in the body. Its activation in the kidney collecting duct principal cells initiates a signaling cascade that leads to the reabsorption of water. A key second messenger in this pathway is cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides a comprehensive overview of the stimulation of cAMP formation by this compound, including its quantitative pharmacological parameters, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Core Mechanism: Vasopressin V2 Receptor Signaling

The stimulation of cAMP formation by this compound is mediated through the canonical vasopressin V2 receptor signaling pathway. Upon binding of this compound to the V2 receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response of increased water permeability.

Quantitative Pharmacological Data

The potency of this compound in stimulating cAMP formation has been characterized in cellular assays. The following table summarizes the key quantitative parameter.

| Parameter | Value | Cell Line | Receptor Expressed | Reference |

| EC50 | 0.74 ± 0.07 nM | LV2 | Human Vasopressin V2 Receptor | [1] |

Note: EC50 (half maximal effective concentration) represents the concentration of this compound that elicits 50% of the maximal stimulation of cAMP formation.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro assay to measure this compound-stimulated cAMP formation.

Cell Culture and Preparation

-

Cell Line: Mouse LV2 cells stably expressing the human vasopressin V2 receptor are a suitable model system.

-

Culture Medium: Grow cells in an appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Cell Seeding: Seed the cells into 96-well plates at a density of 50,000 cells per well and culture overnight to allow for cell attachment.

cAMP Accumulation Assay

This protocol is based on a competitive immunoassay format, a common method for quantifying intracellular cAMP levels.

-

Reagent Preparation:

-

Stimulation Buffer: Prepare a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

This compound Dilutions: Prepare a serial dilution of this compound in the stimulation buffer to create a dose-response curve. A typical concentration range would be from 1 pM to 1 µM.

-

cAMP Standards: Prepare a standard curve of known cAMP concentrations in the stimulation buffer.

-

Lysis and Detection Reagents: Use a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) and prepare the lysis buffer and detection reagents according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Remove the culture medium from the 96-well plates.

-

Wash the cells once with pre-warmed stimulation buffer (without IBMX).

-

Add 50 µL of the stimulation buffer (with IBMX) to each well and incubate for 15-30 minutes at 37°C.

-

Add 50 µL of the various concentrations of this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 30 minutes at 37°C to stimulate cAMP production.

-

Lyse the cells by adding the volume of lysis buffer specified in the commercial kit's protocol.

-

Follow the manufacturer's instructions for the addition of detection reagents (e.g., anti-cAMP antibody and labeled cAMP tracer).

-

Incubate the plate for the recommended time (typically 1-2 hours) at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

Read the plate using a plate reader compatible with the chosen detection technology (e.g., a fluorescence plate reader for HTRF).

-

-

Data Analysis:

-

Plot the signal from the cAMP standards against their known concentrations to generate a standard curve.

-

Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and Emax (maximal response) values.

-

Conclusion

This compound is a potent agonist of the vasopressin V2 receptor that effectively stimulates the production of intracellular cAMP. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and its potential therapeutic applications. The provided experimental protocol offers a robust method for quantifying its activity, and the signaling pathway diagram illustrates the core mechanism of action.

References

WAY-151932: An In-depth Technical Guide on its Effects on Urine Volume and Osmolality in Rats

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the effects of WAY-151932, a vasopressin V2-receptor agonist, on renal function in rats, specifically focusing on urine volume and osmolality. This compound, also known as VNA-932, acts by mimicking the action of endogenous vasopressin, leading to antidiuretic effects.

Core Mechanism of Action: Vasopressin V2-Receptor Agonism

This compound is a potent and selective agonist for the vasopressin V2 receptor.[1][2] In the renal collecting ducts, the activation of V2 receptors initiates a signaling cascade that results in the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the principal cells. This increases water reabsorption from the filtrate back into the bloodstream, leading to a concentration of the urine and a reduction in overall urine output.

Quantitative Effects on Urine Volume and Osmolality

Studies in water-loaded conscious rats have demonstrated the dose-dependent antidiuretic effects of orally administered this compound. The primary findings are a significant decrease in urine volume and a corresponding increase in urine osmolality. Notably, these effects are achieved without altering the urinary electrolyte excretion profile, indicating a specific action on water reabsorption (aquaresis) rather than a broader diuretic or natriuretic effect.

| Parameter | Effect of this compound Administration | Quantitative Data |

| Urine Volume | Dose-dependent decrease | ED₅₀ = 0.14 mg/kg (oral administration in water-loaded conscious rats)[2] |

| Urine Osmolality | Corresponding increase | Data indicates a direct correlation with the decrease in urine volume.[2] |

| Urine Electrolyte Excretion | No significant alteration | The compound's effects are specific to water reabsorption.[2] |

Experimental Protocols

The following outlines a typical experimental workflow for assessing the in vivo effects of this compound on urine volume and osmolality in a rat model.

1. Animal Model:

-

Male Sprague-Dawley or Wistar rats are commonly used.

-

Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

2. Acclimation and Baseline Measurement:

-

Rats are acclimated to the metabolic cages for a period before the experiment.

-

Baseline (control) urine output and osmolality are measured over a defined period (e.g., 24 hours).

3. Water Loading:

-

To induce a state of diuresis, rats are typically water-loaded. This can be achieved by oral gavage of water or a low-concentration starch solution (e.g., 2.5% starch in water) at a specific volume relative to body weight.[2]

4. Drug Administration:

-

This compound is administered, typically orally (p.o.) via gavage.

-

A vehicle control group (e.g., the starch solution without the compound) is run in parallel.

-

Multiple dose groups are used to establish a dose-response relationship.

5. Urine Collection and Analysis:

-

Urine is collected at specified time intervals post-administration (e.g., every hour for the first few hours, then at longer intervals).

-

The volume of urine for each collection period is recorded.

-

Urine osmolality is measured using an osmometer.

6. Data Analysis:

-

The effects of this compound are compared to the vehicle control group.

-

The dose-response curve for the decrease in urine volume is plotted to determine the ED₅₀.

Visualizations

Signaling Pathway of this compound in Renal Collecting Duct Cells

Caption: Signaling cascade initiated by this compound at the V2 receptor.

Experimental Workflow for Assessing Aquaretic Effects

Caption: Workflow for in vivo evaluation of this compound in rats.

References

In Vivo Efficacy of WAY-151932: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in vivo data for WAY-151932 (also known as VNA-932), a potent and selective vasopressin V2-receptor agonist. The information presented herein is intended to support preclinical research and drug development efforts by summarizing key efficacy data, outlining experimental methodologies, and illustrating the underlying signaling pathway.

Core Efficacy Data

This compound has demonstrated significant antidiuretic effects in conscious, water-loaded rat models. The primary endpoint in these studies is the reduction in urine volume and a corresponding increase in urine osmolality, indicative of V2-receptor-mediated water reabsorption in the kidneys.

Quantitative In Vivo Data: Antidiuretic Effect in Rats

| Animal Model | Administration Route | Vehicle | Key Parameter | Value | Observations |

| Conscious, water-loaded rats | Oral | 2.5% starch in water | ED₅₀ (Urine Volume) | 0.14 mg/kg | Dose-dependent decrease in urine volume and increase in urine osmolality. No significant alteration in urine electrolyte excretion profile. |

Experimental Protocols

The following section details a representative experimental protocol for evaluating the antidiuretic activity of this compound in a rat model, based on the available information and standard pharmacological practices.

Antidiuresis Assay in Water-Loaded Conscious Rats

Objective: To determine the dose-dependent antidiuretic effect of this compound by measuring urine volume and osmolality.

Animal Model: Male Sprague-Dawley rats, weighing between 200-250g. Animals are fasted overnight with free access to water before the experiment.

Experimental Procedure:

-

Hydration: Animals are orally administered a water load (e.g., 25 mL/kg of tap water) to induce diuresis.

-

Drug Administration: Immediately after water loading, animals are randomly assigned to treatment groups and orally administered either the vehicle (2.5% starch in water) or this compound at various doses.

-

Urine Collection: Animals are placed in individual metabolic cages. Urine is collected at predetermined intervals (e.g., every hour for up to 5 hours).

-

Endpoint Measurement:

-

Urine Volume: The total volume of urine collected at each time point is measured.

-

Urine Osmolality: The osmolality of the urine samples is determined using an osmometer.

-

Electrolyte Analysis: Urine sodium, potassium, and chloride concentrations can be measured to assess for any effects on electrolyte excretion.

-

-

Data Analysis: The dose-response relationship for the decrease in urine volume is analyzed to calculate the ED₅₀ value. Statistical comparisons are made between the vehicle-treated group and the this compound-treated groups.

Signaling Pathway and Experimental Workflow

Vasopressin V2 Receptor Signaling Pathway

Activation of the vasopressin V2 receptor by an agonist like this compound initiates a G-protein coupled signaling cascade within the principal cells of the kidney's collecting ducts. This pathway is central to the regulation of water reabsorption.

WAY-151932: A Comprehensive Technical Guide to its Biological Activity and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-151932 is a potent and selective non-peptide agonist of the vasopressin V2 receptor. This document provides an in-depth technical overview of its biological activity and pharmacology, intended for researchers, scientists, and professionals in drug development. It covers the compound's mechanism of action, key quantitative data on its receptor binding and functional activity, detailed experimental methodologies, and an exploration of its metabolic profile. The information is presented to facilitate further research and development efforts related to V2 receptor modulation.

Introduction

This compound has been identified as a significant research compound due to its selective agonist activity at the vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily involved in the regulation of water reabsorption in the kidneys. Its potential therapeutic applications lie in conditions characterized by excessive urine production, such as central diabetes insipidus. This guide synthesizes the current scientific knowledge on this compound, offering a detailed examination of its pharmacological properties.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating the vasopressin V2 receptor. The V2 receptor is predominantly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts. Upon activation by an agonist like this compound, the receptor undergoes a conformational change, initiating a downstream signaling cascade.

This signaling is mediated by the coupling of the V2 receptor to a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, culminating in the translocation of Aquaporin-2 (AQP2) water channels from intracellular vesicles to the apical membrane of the collecting duct cells. The insertion of AQP2 channels into the membrane increases its permeability to water, facilitating water reabsorption from the filtrate back into the bloodstream and resulting in a more concentrated urine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the biological activity of this compound.

Table 1: Receptor Binding Affinity

| Receptor | Assay Type | Ligand | IC50 (nM) | Reference |

| Human Vasopressin V2 | Radioligand Binding | [3H]-Arginine Vasopressin | 80.3 | [1] |

| Human Vasopressin V1a | Radioligand Binding | [3H]-Arginine Vasopressin | 778 | [1] |

Table 2: In Vitro Functional Activity

| Assay | Cell Line | Parameter | EC50 (nM) | Reference |

| cAMP Formation | LV2 cells expressing hV2 receptors | cAMP accumulation | 0.74 ± 0.07 | [1] |

Table 3: In Vivo Activity

| Animal Model | Parameter | Vehicle | ED50 (mg/kg) | Reference |

| Water-loaded conscious rats | Decrease in urine volume | 2.5% starch in water | 0.14 | [1] |

Signaling Pathway and Experimental Workflows

Vasopressin V2 Receptor Signaling Pathway

The activation of the V2 receptor by this compound initiates a well-defined signaling cascade, as depicted in the following diagram.

Caption: Vasopressin V2 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for GPCR Agonist Characterization

The following diagram illustrates a typical experimental workflow for the discovery and characterization of a GPCR agonist like this compound.

Caption: A Generalized Experimental Workflow for GPCR Agonist Drug Discovery.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of this compound to the vasopressin V2 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human vasopressin V2 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human vasopressin V2 receptor (e.g., CHO-K1, HEK293).

-

Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

-

This compound (test compound).

-

Unlabeled Arginine Vasopressin (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the V2 receptor to high density.

-

Harvest cells and homogenize in cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following components in triplicate for each concentration of this compound:

-

A fixed amount of cell membrane preparation.

-

Increasing concentrations of this compound.

-

A fixed concentration of [3H]-AVP (typically at or below its Kd value).

-

-

For total binding, omit this compound.

-

For non-specific binding, add a saturating concentration of unlabeled AVP instead of this compound.

-

Bring the final volume in each well to a fixed volume with assay buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (HTRF)

This protocol describes a method to measure the functional potency of this compound in stimulating cAMP production.

Objective: To determine the EC50 of this compound for cAMP production in cells expressing the human vasopressin V2 receptor.

Materials:

-

A cell line stably expressing the human vasopressin V2 receptor (e.g., LV2, CHO-K1).

-

This compound (test compound).

-

A reference V2 receptor agonist (e.g., Arginine Vasopressin).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

-

A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).

-

384-well white microplates.

-

An HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Culture the V2 receptor-expressing cells to the desired confluency.

-

Harvest the cells and resuspend them in stimulation buffer at a predetermined optimal cell density.

-

-

Assay Setup:

-

Dispense the cell suspension into the wells of a 384-well plate.

-

Add serial dilutions of this compound to the wells in triplicate.

-

Include wells with only stimulation buffer (basal control) and wells with a saturating concentration of a reference agonist (positive control).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

Lysis and Detection:

-

Add the HTRF assay reagents (cAMP-d2 and anti-cAMP antibody) diluted in the lysis buffer provided with the kit to each well.

-

-

Final Incubation:

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

-

Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Selectivity and Metabolism

Receptor Selectivity

Metabolism

Studies have been conducted to identify the major metabolites of this compound. While specific details of the metabolic pathways are proprietary, research has focused on the synthesis and biological testing of these metabolites to understand their potential contribution to the overall pharmacological effect and to assess any potential for active or toxic byproducts. This is a critical aspect of the preclinical development of any drug candidate.

Conclusion

This compound is a well-characterized, potent, and selective vasopressin V2 receptor agonist. Its mechanism of action through the Gs-cAMP-PKA signaling pathway is well-established, leading to increased water reabsorption in the kidneys. The quantitative data on its binding affinity and functional potency, both in vitro and in vivo, provide a solid foundation for its use as a research tool and for further investigation as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a starting point for researchers seeking to replicate or build upon the existing knowledge of this compound. Further elucidation of its comprehensive selectivity profile and metabolic fate will be crucial for its continued development.

References

WAY-151932: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-151932 is a non-peptide agonist of the vasopressin V2 receptor, a member of the G-protein coupled receptor (GPCR) family. The vasopressin V2 receptor plays a crucial role in regulating water reabsorption in the kidneys and is a significant target for therapeutic intervention in conditions such as diabetes insipidus. Understanding the binding affinity and selectivity of compounds like this compound is paramount in the development of novel therapeutics with improved efficacy and reduced off-target effects. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathway.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound has been characterized at the human vasopressin V2 and V1a receptors. The compound demonstrates a higher affinity for the V2 receptor compared to the V1a receptor, indicating its selectivity. In functional assays, this compound acts as a potent agonist at the human V2 receptor, stimulating the production of cyclic adenosine (B11128) monophosphate (cAMP).[1]

| Receptor | Assay Type | Value |

| Human Vasopressin V2 | Binding Assay | IC50 = 80.3 nM |

| Human Vasopressin V1a | Binding Assay | IC50 = 778 nM |

| Human Vasopressin V2 | Functional Assay (cAMP formation) | EC50 = 0.74 ± 0.07 nM |

Table 1: Receptor Binding and Functional Potency of this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Human V2 and V1a Receptor Binding Assays

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (IC50) of this compound for the human vasopressin V2 and V1a receptors.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human V2 or V1a receptor.

-

Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

-

Non-specific Binding Control: 1 µM unlabeled Arginine Vasopressin.

-

Test Compound: this compound, serially diluted.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

96-well plates.

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-AVP, and either assay buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

-

Incubate the plates at 25°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

References

WAY-151932: A Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-151932, also known as WAY-VNA-932, is a nonpeptide small molecule agonist of the vasopressin V2 receptor. As a selective V2 receptor agonist, it has been investigated for its potential therapeutic applications in conditions characterized by excessive water excretion, such as central diabetes insipidus. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to serve as a resource for researchers and professionals in the field of drug development.

Pharmacodynamics